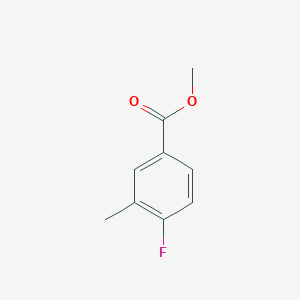

Methyl 4-fluoro-3-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-fluoro-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDIFIYFPFLAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596286 | |

| Record name | Methyl 4-fluoro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180636-50-4 | |

| Record name | Methyl 4-fluoro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-fluoro-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-fluoro-3-methylbenzoate, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, experimental protocols for its synthesis and characterization, and its significant applications in research and development.

Core Compound Properties

This compound is an aromatic ester that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a fluorine atom and a methyl group on the benzene ring, imparts unique properties that are highly valued in medicinal chemistry.[2][3]

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 180636-50-4 | [4][5] |

| Molecular Formula | C₉H₉FO₂ | [4][5][6] |

| Molecular Weight | 168.17 g/mol | [4] |

| MDL Number | MFCD06203783 | [4] |

| Physical and Chemical Properties | Value | Source |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Pleasant | [6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); Limited solubility in water | [6] |

Synthesis and Characterization

The primary route for the synthesis of this compound is through the esterification of 4-fluoro-3-methylbenzoic acid.

Experimental Protocol: Esterification of 4-fluoro-3-methylbenzoic acid

This protocol is a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-fluoro-3-methylbenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc) or other suitable organic solvent

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-fluoro-3-methylbenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Cool the solution in an ice bath. Slowly add the catalyst (e.g., a few drops of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride) dropwise while stirring.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Determines the number and types of carbon atoms.

-

IR (Infrared) Spectroscopy: Identifies the functional groups present, such as the ester carbonyl group (C=O) and the C-F bond.

-

MS (Mass Spectrometry): Confirms the molecular weight of the compound.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][7]

-

Pharmaceutical Synthesis: It serves as a crucial building block for the creation of Active Pharmaceutical Ingredients (APIs).[2][8] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.[1][2] This makes it a valuable precursor for developing drugs targeting a range of conditions, including inflammatory diseases, and as analgesic and central nervous system agents.[1][7]

-

Agrochemical Research: In agrochemical development, this compound is used in the design of novel herbicides and pesticides.[7] The electron-withdrawing nature of the fluorine atom can improve the efficacy and environmental stability of these products.[1]

-

Organic Synthesis: As a versatile intermediate, its ester functionality allows for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol, enabling the synthesis of a diverse range of organic compounds.[1][2]

Visualized Workflows and Relationships

Synthesis Workflow

Caption: Synthesis of this compound.

Role as a Synthetic Intermediate

Caption: Role as a key synthetic intermediate.

References

In-Depth Technical Guide to Methyl 4-fluoro-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-fluoro-3-methylbenzoate (CAS No: 180636-50-4), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. This document details its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and characteristic spectroscopic data.

Chemical Identity and Properties

This compound is an aromatic ester.[1] Its structure features a benzene ring substituted with a fluorine atom, a methyl group, and a methyl ester group. This compound is typically a colorless to pale yellow liquid with a characteristic pleasant odor.[1] It exhibits good solubility in common organic solvents such as ethanol and ether, while its solubility in water is limited.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₉FO₂ | [2] |

| Molecular Weight | 168.16 g/mol | |

| CAS Number | 180636-50-4 | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 219.2 ± 20.0 °C at 760 mmHg | [2] |

| Density | No data available | |

| Refractive Index | No data available | |

| Solubility | Soluble in ethanol and ether; limited solubility in water | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the Fischer esterification of 4-fluoro-3-methylbenzoic acid with methanol in the presence of an acid catalyst. This reaction is a standard and efficient method for the preparation of esters from carboxylic acids and alcohols.

Experimental Protocol: Fischer Esterification

This protocol is based on established methods for the esterification of substituted benzoic acids.

Materials:

-

4-fluoro-3-methylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methylbenzoic acid in an excess of anhydrous methanol (typically 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Safety Information

This compound is a chemical that requires careful handling in a laboratory setting. The following safety information is based on its Safety Data Sheet (SDS).[1][2]

Table 2: GHS Hazard and Precautionary Statements

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[2]H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H335: May cause respiratory irritation.[2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]P264: Wash skin thoroughly after handling.[2]P270: Do not eat, drink or smoke when using this product.[2]P271: Use only outdoors or in a well-ventilated area.[2]P280: Wear protective gloves/ eye protection/ face protection.[2]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]P330: Rinse mouth.[2]P362+P364: Take off contaminated clothing and wash it before reuse.[2]P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]P405: Store locked up.[2]P501: Dispose of contents/container to an approved waste disposal plant.[2] |

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques. The following is a summary of expected spectral data.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Spectral data is available and can be used to confirm the presence of aromatic, methyl, and methoxy protons. |

| ¹³C NMR | Spectral data is available for the characterization of all carbon atoms in the molecule. |

| IR Spectroscopy | Expected to show characteristic peaks for C=O (ester), C-O, and C-F stretching vibrations. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |

Note: Specific peak assignments and spectra can be obtained from sources such as ChemicalBook.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules. The presence of the fluorine atom can enhance the metabolic stability and lipophilicity of target compounds, which is a desirable feature in drug discovery. The ester functional group provides a reactive handle for various chemical transformations, including hydrolysis, amidation, and reduction, making it a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.

References

Technical Guide: Physicochemical Properties and Synthesis of Methyl 4-fluoro-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-fluoro-3-methylbenzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the fluorine atom and the methyl-substituted benzene ring, make it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for its synthesis, and insights into its relevance in pharmaceutical research.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry. The following table summarizes the key available data for this compound.

| Property | Value |

| CAS Number | 180636-50-4 |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| Boiling Point | 219.2 ± 20.0 °C at 760 mmHg |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. |

| Appearance | Colorless to pale yellow liquid or solid-liquid mixture. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 4-fluoro-3-methylbenzoic acid. A common and efficient method for this transformation is the Fischer esterification, utilizing an acid catalyst in the presence of methanol.

Experimental Protocol: Fischer Esterification of 4-fluoro-3-methylbenzoic acid

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-fluoro-3-methylbenzoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methylbenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle or oil bath. Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as CO₂ evolution may cause pressure build-up.

-

Washing: Further wash the organic layer with brine to remove any remaining aqueous impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary to obtain the final product with high purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological signaling pathways for this compound are not extensively documented, its precursor, 4-fluoro-3-methylbenzoic acid, is a recognized valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] The incorporation of the 4-fluoro-3-methylbenzoyl moiety into larger molecules can significantly influence their pharmacological properties.

The fluorinated benzoic acid derivative serves as a key intermediate in the development of novel therapeutics targeting a range of diseases, including:

A notable example of its application is in the synthesis of imidazopyridine analogs, which have demonstrated potent anticoccidial activity.[1] Coccidiosis is a parasitic disease of the intestinal tract of animals. This highlights the potential of this chemical scaffold in veterinary medicine as well.

Role in Drug Design Logical Flow

Caption: Logical flow from precursor to potential therapeutic application.

Conclusion

This compound is a valuable chemical intermediate with applications in organic synthesis and drug discovery. This guide has provided a summary of its key physicochemical properties and a detailed protocol for its preparation. The role of its precursor in the development of novel therapeutic agents underscores the importance of this compound in the field of medicinal chemistry. Further research into the direct biological activities of this compound and its derivatives may unveil new therapeutic opportunities.

References

A Technical Guide to Methyl 4-fluoro-3-methylbenzoate: Synthesis, Characterization, and Application in Modern Drug Discovery

Introduction: Identifying a Key Architectural Element in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic importance of versatile chemical building blocks cannot be overstated. Methyl 4-fluoro-3-methylbenzoate, a fluorinated aromatic ester, represents a quintessential example of such a scaffold. While seemingly a simple molecule, its unique substitution pattern—a fluorine atom para to the ester and a methyl group meta to it—provides a confluence of electronic and steric properties that are highly advantageous for the synthesis of complex Active Pharmaceutical Ingredients (APIs).

This technical guide offers an in-depth exploration of this compound, moving beyond a simple datasheet to provide researchers, scientists, and drug development professionals with a practical understanding of its synthesis, structural verification, and strategic application. The narrative is grounded in the principles of synthetic chemistry and medicinal chemistry, explaining the causality behind experimental choices and highlighting the compound's role in constructing molecules with enhanced pharmacological profiles.

Core Compound Identity and Physicochemical Properties

A precise understanding of a compound's structural and physical properties is the foundation of its effective use. This compound is an organic compound whose identity is defined by the following key descriptors.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 180636-50-4 |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| SMILES Notation | COC(=O)c1ccc(F)c(C)c1 |

The SMILES (Simplified Molecular-Input Line-Entry System) string provides a machine-readable line notation of the molecule's two-dimensional structure, confirming the connectivity of the methoxycarbonyl group, the phenyl ring, and the fluoro and methyl substituents.

Synthesis Protocol: Fischer-Speier Esterification

The most direct and widely adopted method for synthesizing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 4-fluoro-3-methylbenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of readily available reagents.

Mechanistic Rationale

The choice of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is critical. The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. A subsequent series of proton transfers facilitates the elimination of a water molecule, regenerating the acid catalyst and yielding the final ester product. Using methanol in excess serves a dual purpose: it acts as the nucleophile and as the solvent, driving the reaction equilibrium towards the product side in accordance with Le Châtelier's principle.

Detailed Experimental Protocol

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-methylbenzoic acid (10.0 g, 64.9 mmol).

-

Reaction Setup: Add methanol (100 mL) to the flask to dissolve the starting material.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise to the solution. The addition is exothermic and should be performed with caution.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess methanol.

-

Extraction: Redissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the residual acid, and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting oil or solid can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a pure compound.

Structural Elucidation and Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. The expected data provides a unique fingerprint for the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm and a singlet for the aromatic methyl protons (-CH₃) around 2.3 ppm. The aromatic region will display characteristic splitting patterns for the three protons on the ring, influenced by both fluorine and the other substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for all nine carbon atoms. Key signals include the ester carbonyl carbon (~166 ppm), the methoxy carbon (~52 ppm), and the aromatic methyl carbon (~15 ppm). The aromatic carbons will appear in the 115-165 ppm range, with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching absorption band for the ester group, typically appearing around 1720-1740 cm⁻¹. Other significant peaks will include C-O stretching and C-F stretching vibrations.

-

MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z = 168.17).

Applications in Drug Discovery and Medicinal Chemistry

This compound is rarely the final API itself but serves as a crucial intermediate. Its value stems from the properties imparted by its substituents, which are inherited from its parent acid, 4-fluoro-3-methylbenzoic acid.[1][2]

-

Metabolic Stability: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity and forms a very strong C-F bond. Introducing fluorine at the 4-position can block potential sites of metabolic oxidation (e.g., para-hydroxylation) on the aromatic ring.[1] This enhances the metabolic stability and half-life of a drug candidate, which are critical pharmacokinetic properties.[1]

-

Modulation of Physicochemical Properties: Fluorine substitution increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.[1]

-

Versatile Synthetic Handle: The ester functional group is a versatile handle for further chemical transformations. It can be readily hydrolyzed back to the carboxylic acid for amide coupling reactions or reduced to a primary alcohol to introduce different linkers or pharmacophoric elements.

-

Platform for Further Functionalization: The methyl group at the 3-position can undergo benzylic reactions, such as bromination, to introduce new points of attachment for building more complex molecular architectures.[1][3]

The compound is a key precursor in the synthesis of APIs for treating a range of conditions, including inflammation, infectious diseases, and certain cancers.[1][2] Its structural motifs are found in various developmental and approved drugs.

Conclusion

This compound is a strategically important intermediate whose value is defined by its unique combination of functional groups. The presence of a metabolically robust fluorine atom, a versatile ester handle, and an additional methyl group for potential functionalization makes it a powerful tool for medicinal chemists. A thorough understanding of its synthesis via established methods like Fischer esterification and its characteristic spectroscopic signature ensures its effective and reliable application in the complex, multi-step synthesis pathways that define modern pharmaceutical R&D.

References

In-Depth Technical Guide to Methyl 4-fluoro-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers

| Identifier | Value |

| InChI Key | OCDIFIYFPFLAOU-UHFFFAOYSA-N[1] |

| CAS Number | 180636-50-4[1][2][3] |

| Molecular Formula | C₉H₉FO₂[1][2] |

| Molecular Weight | 168.17 g/mol [1] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [4] |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[4] | |

| SMILES Code | FC1=C(C=C(C(=O)OC)C=C1)C | [1] |

Synthesis and Experimental Protocols

Methyl 4-fluoro-3-methylbenzoate is primarily synthesized through the esterification of its parent carboxylic acid, 4-fluoro-3-methylbenzoic acid. This precursor is a versatile building block in the synthesis of active pharmaceutical ingredients (APIs).[5][6][7] The fluorinated nature of these compounds is often beneficial for developing drugs targeting inflammation, infectious diseases, and certain cancers.[5]

A general experimental protocol for the synthesis of methyl esters from carboxylic acids involves the following steps. Please note that specific reaction conditions for this compound may vary and should be optimized.

General Esterification Protocol (Fischer Esterification):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-methylbenzoic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by techniques such as column chromatography or distillation to yield the final, pure product.

To illustrate the synthesis workflow, a conceptual diagram is provided below.

Caption: General synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical applications.[2] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs).[2] The ester functional group allows for further chemical modifications, enabling the creation of a diverse range of compounds, including carboxylic acids, amides, and alcohols, through multi-step organic syntheses.[2]

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its precursor, 4-fluoro-3-methylbenzoic acid, has been used in the synthesis of potent inhibitors. For instance, an analog of imidazopyridine based on 4-fluoro-3-methylbenzoic acid has shown high potency as an anticoccidial agent.[7] This suggests that derivatives of this compound could potentially modulate various biological pathways, making it a valuable scaffold for drug discovery.

The logical relationship for its application in drug discovery is outlined in the following diagram.

Caption: Role of this compound in Drug Discovery.

Spectral Data

Note: For detailed and verified spectral data, it is recommended to consult specialized chemical databases or perform experimental analysis.

This technical guide provides a summary of the available information on this compound. Further in-depth research and laboratory investigation are encouraged for specific applications and protocol development.

References

- 1. 180636-50-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 180636-50-4 [chemicalbook.com]

- 4. CAS 180636-50-4: this compound [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. ossila.com [ossila.com]

- 8. This compound(180636-50-4) 1H NMR [m.chemicalbook.com]

A Technical Guide to Sourcing Methyl 4-fluoro-3-methylbenzoate for Research Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Synthesis of Methyl 4-fluoro-3-methylbenzoate.

While direct commercial suppliers for this compound in research quantities are not readily found, this guide provides a comprehensive overview of a straightforward synthetic route from its commercially available precursor, 4-Fluoro-3-methylbenzoic acid. This document outlines the procurement of the starting material and provides a detailed experimental protocol for the synthesis of the desired ester.

Procurement of the Precursor: 4-Fluoro-3-methylbenzoic Acid

The immediate precursor, 4-Fluoro-3-methylbenzoic acid (CAS No. 403-15-6), is widely available from various chemical suppliers. This compound serves as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs).[1] The carboxylic acid and methyl groups can be further functionalized, and the fluorine substitution can enhance the metabolic stability and binding affinity of target molecules. Below is a summary of commercial suppliers for research-grade 4-Fluoro-3-methylbenzoic acid.

Table 1: Commercial Suppliers of 4-Fluoro-3-methylbenzoic Acid

| Supplier | Purity | Available Quantities |

| Ossila | >97% | 1 g, 5 g |

| Sigma-Aldrich | ≥98% | 1 g, 5 g, 25 g |

| Thermo Fisher Scientific | 98% | 1 g, 5 g, 25 g |

| TCI America | >98% | 5 g, 25 g |

| Santa Cruz Biotechnology | ≥98% | 1 g, 5 g, 25 g |

Synthetic Route: Fischer Esterification of 4-Fluoro-3-methylbenzoic Acid

This compound can be reliably synthesized from 4-Fluoro-3-methylbenzoic acid via Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol.

Reaction Scheme:

Caption: Fischer Esterification of 4-Fluoro-3-methylbenzoic acid.

The following protocol is adapted from standard Fischer esterification procedures for substituted benzoic acids.

Materials and Reagents:

-

4-Fluoro-3-methylbenzoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-Fluoro-3-methylbenzoic acid in an excess of anhydrous methanol (e.g., 20-40 mL per gram of carboxylic acid).

-

Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 drops per gram of carboxylic acid).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Let the reaction proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

-

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, the product can be further purified by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of this compound.

Application in Research

While specific signaling pathways involving this compound are not extensively documented due to its nature as a synthetic intermediate, its precursor, 4-Fluoro-3-methylbenzoic acid, and related fluorinated benzoic acids are utilized in the development of various therapeutic agents. The introduction of a fluorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.

For instance, an analog of imidazopyridine synthesized from 4-fluoro-3-methylbenzoic acid has shown potent activity as an anticoccidial agent.[1] This highlights the potential of this chemical scaffold in medicinal chemistry and drug discovery. Researchers can utilize this compound as a key intermediate for the synthesis of novel compounds with potential applications in areas such as oncology, inflammation, and infectious diseases.

Fischer Esterification Mechanism

The synthesis proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism.

Caption: Mechanism of Fischer Esterification.

References

Navigating the Synthesis and Procurement of Methyl 4-fluoro-3-methylbenzoate for Research Applications

For researchers and scientists engaged in drug discovery and development, accessing specialized chemical intermediates is a critical step in the synthesis of novel molecular entities. Methyl 4-fluoro-3-methylbenzoate, a substituted aromatic ester, serves as a valuable building block in medicinal chemistry and agrochemical research. This technical guide provides an in-depth overview of the pricing for research quantities, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Pricing and Availability

The table below summarizes the available pricing for 4-fluoro-3-methylbenzoic acid and provides an estimated price range for this compound.

| Compound | CAS Number | Supplier | Quantity | Price (USD) | Estimated Price for this compound (USD) |

| 4-Fluoro-3-methylbenzoic acid | 403-15-6 | TCI | 5 g | 1,036,350 IDR (~$70) | $80 - $120 |

| 4-Fluoro-3-methylbenzoic acid | 403-15-6 | BLD Pharm | N/A | Inquire | $80 - $120 |

| 4-Fluoro-3-methylbenzoic acid | 403-15-6 | Chem-Impex | N/A | Inquire | $80 - $120 |

| 3-Chloro-4-fluorobenzoic acid | 403-16-7 | Apollo Scientific | 25 g | £15 (~$19) | N/A |

| 3-Chloro-4-fluorobenzoic acid | 403-16-7 | Sigma-Aldrich | N/A | Inquire | N/A |

Note: Prices are subject to change and may not include shipping and handling fees. The estimated price for this compound is based on the typical cost increase for a standard esterification reaction.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

The most common and efficient method for preparing this compound from 4-fluoro-3-methylbenzoic acid is the Fischer esterification. This acid-catalyzed reaction uses an excess of methanol, which also serves as the solvent, to drive the equilibrium towards the ester product.

Materials and Reagents:

-

4-fluoro-3-methylbenzoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) or diethyl ether (Et₂O)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-fluoro-3-methylbenzoic acid in an excess of anhydrous methanol (e.g., 20-30 mL of methanol per gram of carboxylic acid). Place a magnetic stir bar in the flask.

-

Acid Catalysis: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops per gram of carboxylic acid) to the flask.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[1][2][3] Allow the reaction to proceed at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Neutralization: Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.[1][2] Continue adding the bicarbonate solution until gas evolution (CO₂) ceases.

-

Extraction: Separate the organic layer from the aqueous layer. Wash the organic layer sequentially with water and then with a saturated brine solution.[4]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1][3] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Synthetic Workflow

The synthesis of this compound is a key step in the elaboration of more complex molecules for pharmaceutical and agrochemical applications.[5][6][7] The following diagram illustrates the logical workflow from the starting material to the final product.

Caption: Synthetic workflow for this compound.

This technical guide provides essential information for researchers utilizing this compound. While direct pricing requires inquiry with specific suppliers, the provided estimates and detailed synthetic protocol offer a solid foundation for planning and executing research projects that rely on this versatile chemical intermediate.

References

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. nbinno.com [nbinno.com]

- 6. ossila.com [ossila.com]

- 7. nbinno.com [nbinno.com]

Introduction: The Critical Role of Solubility in Pharmaceutical Development

An In-Depth Technical Guide to the Solubility of Methyl 4-fluoro-3-methylbenzoate in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

This compound is a fluorinated aromatic ester that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure lends itself to diverse chemical modifications, making it a valuable intermediate for drug discovery and development professionals. However, the successful progression of any synthetic route or formulation process hinges on a fundamental physicochemical property: solubility.

Understanding the solubility of this compound in common organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization and chromatography), and developing stable formulations. This guide provides a deep dive into the theoretical and practical aspects of this compound's solubility, grounded in the principles of molecular interactions and supported by field-proven experimental methodologies.

Molecular Structure Analysis and Predicted Solubility Profile

To predict the solubility of this compound, we must first analyze its molecular structure and the resulting intermolecular forces it can exert and experience.

The molecule consists of a benzene ring substituted with three key functional groups:

-

A methyl ester group (-COOCH₃): This group is polar due to the presence of the carbonyl (C=O) and ether-like (C-O-C) linkages. The oxygen atoms are electronegative, creating a partial negative charge, while the carbonyl carbon is partially positive. This structure allows for strong dipole-dipole interactions.[3]

-

A fluorine atom (-F): As the most electronegative element, fluorine creates a strong dipole in the C-F bond. This enhances the overall polarity of the molecule and can influence its electronic properties.[4]

-

A methyl group (-CH₃): This is a nonpolar, electron-donating group that contributes to the molecule's size and allows for London dispersion forces.

The primary intermolecular forces at play for this compound are:

-

Dipole-Dipole Interactions: Arising from the polar ester group and the carbon-fluorine bond.[3][5]

-

London Dispersion Forces: These are present in all molecules and increase with molecular size and surface area. The aromatic ring and methyl group provide a significant surface area for these interactions.[3]

The fundamental principle governing solubility is "like dissolves like." [6][7] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Given its moderately polar nature, we can predict the solubility behavior of this compound across a spectrum of common laboratory solvents.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, we can forecast the solubility of this compound. The following table provides a qualitative prediction of its solubility in representative nonpolar, polar aprotic, and polar protic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Moderate | The nonpolar aliphatic chains of hexane and cyclohexane interact poorly with the polar ester and fluoro groups. Toluene, being aromatic, may offer slightly better solubility due to π-π stacking interactions with the benzene ring of the solute. The primary favorable interactions are weak London dispersion forces. |

| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dichloromethane (DCM) | High | These solvents possess significant dipole moments that can effectively engage in dipole-dipole interactions with the solute's ester and C-F bonds. They can solvate the polar regions of the molecule, leading to good dissolution. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | While these solvents are polar, their primary intermolecular force is strong hydrogen bonding. This compound can only act as a hydrogen bond acceptor at its oxygen atoms and fluorine.[8] It cannot donate a hydrogen bond, which limits its ability to fully integrate into the solvent's hydrogen-bonding network. Solubility is expected to decrease significantly with increasing polarity and hydrogen-bonding capacity, hence it is predicted to be very slightly soluble in water.[9] |

Visualization of Intermolecular Interactions

To better illustrate the solute-solvent dynamics, the following diagram visualizes the key intermolecular forces that govern the dissolution of this compound in different solvent types.

Caption: Intermolecular forces between the solute and solvents.

Experimental Protocol for Quantitative Solubility Determination

While theoretical predictions are valuable, they must be validated by empirical data. The following robust, step-by-step protocol is designed to accurately determine the solubility of this compound. This method, often referred to as the shake-flask method, is considered a gold standard for thermodynamic solubility measurement.[10][11]

Objective: To determine the concentration (e.g., in mg/mL or mol/L) of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Vortex mixer and/or orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Methodology:

-

Preparation of a Slurry:

-

Add an excess amount of this compound to a pre-weighed vial. The key is to ensure solid material remains after equilibrium is reached, confirming saturation.[10] A starting point could be ~20 mg of solute in 1 mL of the chosen solvent.

-

Record the exact mass of the solute added.

-

Add a precise volume of the solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial on an orbital shaker or use a vortex mixer. Agitate the slurry at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached.[12]

-

Causality Insight: Equilibrium is the state where the rate of dissolution equals the rate of precipitation. For many organic compounds, 24 to 48 hours is a standard equilibration time, though this can vary.

-

-

Phase Separation:

-

Once equilibrated, let the vial stand undisturbed to allow the excess solid to settle.

-

Carefully draw a sample from the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

-

Self-Validation Check: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the clear, filtered saturated solution using a volumetric flask.

-

Analyze these dilutions using a pre-validated analytical method (e.g., HPLC-UV).

-

Generate a standard curve by analyzing solutions of known concentrations of this compound.

-

Determine the concentration of the saturated solution by comparing its analytical response to the standard curve.

-

-

Calculation and Reporting:

-

Calculate the solubility from the concentration of the saturated solution.

-

Report the solubility in standard units (e.g., mg/mL, g/L, or mol/L) and specify the temperature at which the measurement was conducted.

-

Factors Influencing Solubility Measurements

-

Temperature: The solubility of solids in liquids generally increases with temperature.[13] Therefore, precise temperature control during the equilibration phase is crucial for reproducible results.

-

Purity: Impurities in either the solute or the solvent can alter the measured solubility. Always use high-purity materials for accurate determinations.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Conclusion

This compound is a moderately polar compound whose solubility is dictated by its capacity for dipole-dipole and London dispersion interactions. It is predicted to be highly soluble in polar aprotic solvents like acetone and ethyl acetate, moderately soluble in polar protic solvents like ethanol, and have low solubility in nonpolar solvents such as hexane. For researchers and drug development professionals, these theoretical insights provide a strong starting point for solvent selection. However, for critical applications, these predictions should be confirmed using a rigorous experimental protocol as detailed in this guide to ensure the accuracy and success of synthetic and formulation processes.

References

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. www1.udel.edu [www1.udel.edu]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 329-59-9 CAS MSDS (Methyl 4-fluoro-3-nitrobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. Methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5 [sigmaaldrich.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. quora.com [quora.com]

Technical Guide: Physicochemical Properties of Fluorinated Benzoic Acid Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Subject: An in-depth analysis of the melting and boiling points of Methyl 4-fluoro-3-methylbenzoate and related compounds, including detailed experimental protocols.

Disclaimer: Extensive searches for the specific compound This compound did not yield readily available data for its melting and boiling points in public chemical databases. This suggests that it may be a novel or less-characterized compound. This guide, therefore, provides data for the closely related precursor, 4-Fluoro-3-methylbenzoic acid , and outlines the established methodologies for determining these critical physical properties.

Data Presentation: 4-Fluoro-3-methylbenzoic Acid

The following table summarizes the available quantitative data for 4-Fluoro-3-methylbenzoic acid, a key intermediate in the synthesis of various chemical entities.

| Property | Value | References |

| Chemical Name | 4-Fluoro-3-methylbenzoic acid | [1][2][3] |

| CAS Number | 403-15-6 | |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Molecular Weight | 154.14 g/mol | [1] |

| Melting Point | 164-168 °C | |

| Appearance | White to Almost white powder to crystal |

Experimental Protocols

The determination of melting and boiling points is fundamental in characterizing a chemical substance. Below are detailed methodologies for these key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state.[4] For pure crystalline compounds, this occurs over a narrow range.[4] The presence of impurities typically depresses and broadens the melting point range.[5]

Methodology: Capillary Method

This is a common and accurate method for determining the melting point of a solid organic compound.

-

Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure uniform heat transfer.[4] If necessary, the sample should be crushed using a mortar and pestle.[4]

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of 1-2 mm.[5][6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus.

-

Heating and Observation: The heating bath is heated slowly, at a rate of about 2°C per minute, as the temperature approaches the expected melting point. Constant stirring of the oil bath is necessary for uniform temperature distribution.[5]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[6][7] For a pure substance, this range should be narrow (0.5-1.0°C).

-

Repeat Measurement: To ensure accuracy, at least two careful determinations should be carried out. A fresh sample in a new capillary tube must be used for each subsequent measurement.[5]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9]

Methodology: Micro Boiling Point Determination (Capillary Method)

This method is suitable when only a small amount of the liquid sample is available.

-

Sample Preparation: A few milliliters of the liquid are placed in a small test tube.[10]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed in the test tube with its open end downwards.[10][11]

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath (e.g., a beaker of water or oil on a hot plate).[10]

-

Heating and Observation: The bath is heated gently. As the liquid's temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[9]

-

Data Recording: The heating is stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12] This is the point where the vapor pressure of the liquid equals the external pressure.[9]

-

Pressure Correction: It is important to record the barometric pressure as the boiling point is pressure-dependent.[8]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the characterization of a newly synthesized chemical compound, a process highly relevant to the target audience.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. 4-fluoro-3-methylbenzoic acid [stenutz.eu]

- 3. ossila.com [ossila.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. byjus.com [byjus.com]

- 12. scribd.com [scribd.com]

Methyl 4-fluoro-3-methylbenzoate: A Technical Review for Drug Development Professionals

An In-depth Guide to the Synthesis, Properties, and Applications of a Key Pharmaceutical Intermediate

Methyl 4-fluoro-3-methylbenzoate is a fluorinated aromatic ester that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its strategic substitution pattern, featuring a fluorine atom and a methyl group on the benzene ring, imparts desirable properties to target molecules, including enhanced metabolic stability and bioavailability. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical and spectroscopic properties, and its applications in drug discovery and development.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are summarized in the tables below. These data are essential for its characterization, handling, and use in synthetic chemistry.

| Identifier | Value |

| CAS Number | 180636-50-4 |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.16 g/mol |

| Appearance | Colorless to pale yellow liquid or white solid |

| Boiling Point | 219.2 ± 20.0 °C at 760 mmHg |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[1] |

| Spectroscopic Data | Description |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| Mass Spectrometry | Data not available in search results. |

| Infrared (IR) | Data not available in search results. |

Synthesis of this compound

The proposed synthetic workflow is depicted below:

References

Methodological & Application

Synthesis of Methyl 4-fluoro-3-methylbenzoate from 4-fluoro-3-methylbenzoic acid

Application Note and Protocol: Synthesis of Methyl 4-fluoro-3-methylbenzoate

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] The presence of a fluorine atom can enhance the metabolic stability and lipophilicity of target compounds, making this building block highly desirable for the development of novel pharmaceuticals and agrochemicals.[1][3] This application note provides a detailed protocol for the synthesis of this compound via the Fischer esterification of 4-fluoro-3-methylbenzoic acid.[4] The Fischer esterification is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol, in this case, methanol, to yield the corresponding ester.[4] The protocol described herein is adapted from established procedures for the esterification of structurally similar substituted benzoic acids.[5][6]

Reaction Scheme

4-fluoro-3-methylbenzoic acid + Methanol ⇌ this compound + Water

Experimental Protocol

This protocol details the synthesis of this compound using a strong acid catalyst. An alternative method employing thionyl chloride is also discussed.

Method 1: Acid-Catalyzed Fischer Esterification

Materials:

-

4-fluoro-3-methylbenzoic acid

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methylbenzoic acid in an excess of anhydrous methanol.

-

Acid Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C). Maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Pour the residue into a separatory funnel containing water and an organic solvent like ethyl acetate.

-

Extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation or column chromatography if necessary to achieve high purity.

Method 2: Thionyl Chloride Mediated Esterification

This method is an alternative that can often provide high yields.[5] Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification.[8]

Materials:

-

4-fluoro-3-methylbenzoic acid

-

Anhydrous Methanol (CH₃OH)

-

Thionyl Chloride (SOCl₂)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 4-fluoro-3-methylbenzoic acid in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add thionyl chloride dropwise to the cooled, stirring solution.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture at reflux for 1-2 hours.[5]

-

Work-up and Purification: Follow the work-up and purification steps as described in Method 1.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 4-fluoro-3-methylbenzoic acid | 1.0 equivalent |

| Methanol | Excess (serves as solvent) |

| Sulfuric Acid (catalyst) | 0.1 - 0.2 equivalents |

| Reaction Conditions | |

| Temperature | Reflux (~65 °C) |

| Reaction Time | 3-4 hours |

| Product | |

| Expected Yield | > 90% (based on similar reactions)[6] |

| Appearance | Colorless oil or low-melting solid |

| Molecular Weight | 168.16 g/mol |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

Caption: Mechanism of Fischer Esterification.

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. nbinno.com [nbinno.com]

- 4. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 5. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]

- 6. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

- 7. globalscientificjournal.com [globalscientificjournal.com]

- 8. benchchem.com [benchchem.com]

Laboratory protocol for Methyl 4-fluoro-3-methylbenzoate synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of Methyl 4-fluoro-3-methylbenzoate, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis is achieved via a Fischer esterification of 4-fluoro-3-methylbenzoic acid with methanol, utilizing sulfuric acid as a catalyst. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, workup, and purification. All quantitative data is summarized in tables for clarity, and a visual representation of the experimental workflow is provided.

Introduction

This compound is an important building block in organic synthesis. The presence of the fluorine atom and the methyl group on the aromatic ring makes it a versatile substrate for further functionalization, particularly in the synthesis of novel drug candidates and agrochemicals. The ester functional group can be readily converted into other functionalities, such as amides or alcohols, providing a handle for the construction of more complex molecular architectures. The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, and it is well-suited for the preparation of this compound.

Materials and Methods

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |

| 4-Fluoro-3-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 403-15-6 | Sigma-Aldrich |

| Methanol (anhydrous) | CH₄O | 32.04 | 67-56-1 | Fisher Scientific |

| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | 7664-93-9 | VWR |

| Sodium bicarbonate (saturated solution) | NaHCO₃ | 84.01 | 144-55-8 | J.T. Baker |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | EMD Millipore |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | Acros Organics |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper

Experimental Protocol

The synthesis of this compound is performed via a Fischer esterification reaction.

Reaction Setup

-

To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-fluoro-3-methylbenzoic acid (5.0 g, 32.4 mmol).

-

Add 50 mL of anhydrous methanol to the flask.

-

Stir the mixture until the carboxylic acid is fully dissolved.

-

Slowly and carefully add concentrated sulfuric acid (1 mL) to the reaction mixture while stirring.

-

Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

Reaction and Monitoring

-

Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.

-

Maintain the reflux for 4-6 hours.

-

The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

Workup and Purification

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing 100 mL of cold water.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will produce CO₂ gas.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by vacuum distillation if necessary.

Data Presentation

Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Physical State | Melting Point (°C) |

| 4-Fluoro-3-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 403-15-6 | Solid | 167 |

| This compound | C₉H₉FO₂ | 168.17 | 180636-50-4 | Liquid/Solid | N/A |

Note: Physical properties for this compound are not extensively reported in the literature.

Reaction Parameters

| Parameter | Value |

| Reaction Time | 4-6 hours |

| Reaction Temperature | ~65 °C (Reflux) |

| Expected Yield | 85-95% |

Characterization

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

-

¹H NMR and ¹³C NMR: The NMR spectra should be consistent with the structure of this compound.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl stretch around 1720 cm⁻¹.[1]

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Concentrated sulfuric acid is highly corrosive. Handle it with extreme care in a fume hood.

-

Methanol is flammable and toxic. Avoid inhalation and contact with skin.

-

All procedures should be performed in a well-ventilated fume hood.

Conclusion

This protocol provides a reliable and straightforward method for the synthesis of this compound. By following these detailed steps, researchers can efficiently produce this key synthetic intermediate for a variety of applications in drug discovery and materials science.

References

Methyl 4-fluoro-3-methylbenzoate: A Versatile Scaffold for Advanced Therapeutic Agents

For Immediate Release

Methyl 4-fluoro-3-methylbenzoate is a key building block in medicinal chemistry, prized for its unique structural features that are instrumental in the development of targeted therapeutics. The strategic placement of a fluorine atom and a methyl group on the benzoate ring allows for the synthesis of complex molecules with enhanced pharmacological properties, including improved metabolic stability and target binding affinity.[1][2] This application note provides detailed protocols for the synthesis of two distinct classes of therapeutic agents derived from this versatile scaffold: a MEK inhibitor for oncology applications and a novel antibacterial agent targeting bacterial cell division.

Application 1: Synthesis of a MEK Inhibitor for Cancer Therapy

The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[3][4] Aberrant activation of this pathway is a hallmark of many cancers, including melanoma and colorectal cancer, making it a prime target for therapeutic intervention.[5][6] MEK inhibitors, such as trametinib (GSK1120212), have shown significant clinical efficacy by blocking the signaling cascade and inhibiting tumor growth.[7][8] this compound serves as a valuable starting material for the synthesis of potent MEK inhibitors.

Experimental Protocol: Synthesis of a Key MEK Inhibitor Intermediate

This protocol outlines the synthesis of a key benzamide intermediate, which is a core component of many MEK inhibitors. The synthesis involves an amidation reaction between this compound and a substituted aniline.

Reaction Scheme:

Materials:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 168.16 | 1.0 g | 5.95 |

| 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 241.21 | 1.44 g | 5.95 |

| Trimethylaluminum (2.0 M in hexanes) | 72.06 | 4.5 mL | 9.00 |

| Toluene, anhydrous | - | 20 mL | - |

Procedure:

-

To a solution of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.44 g, 5.95 mmol) in anhydrous toluene (10 mL) at room temperature is slowly added trimethylaluminum (4.5 mL of a 2.0 M solution in hexanes, 9.00 mmol).

-

The resulting mixture is stirred at room temperature for 30 minutes.

-

A solution of this compound (1.0 g, 5.95 mmol) in anhydrous toluene (10 mL) is then added.

-

The reaction mixture is heated to 100 °C and stirred for 16 hours.

-

After cooling to room temperature, the reaction is carefully quenched by the slow addition of 1 M HCl.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-fluoro-3-methylbenzamide.

Expected Yield: ~75-85%

MEK Signaling Pathway in Cancer

The diagram below illustrates the Ras-Raf-MEK-ERK signaling pathway and the point of intervention for MEK inhibitors.

Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of MEK inhibitors.

Application 2: Synthesis of a Novel Antibacterial Agent

The rise of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents with new mechanisms of action. One promising target is the bacterial cell division protein FtsZ.[2][9] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the site of cell division.[10] Inhibition of FtsZ polymerization disrupts cell division and leads to bacterial cell death.[11] Fluoroquinolones are a class of broad-spectrum antibiotics, and their synthesis can be adapted to create novel FtsZ inhibitors using this compound as a precursor.[12][13]

Experimental Protocol: Synthesis of a Quinolone-based Antibacterial Agent

This protocol describes the synthesis of a quinolone core structure, which can be further functionalized to generate potent antibacterial agents. The synthesis begins with the reduction of the nitro group of a derivative of 4-fluoro-3-methylbenzoic acid, followed by cyclization to form the quinolone ring.

Reaction Scheme (Multi-step):

-

Nitration: 4-fluoro-3-methylbenzoic acid -> 4-fluoro-3-methyl-5-nitrobenzoic acid

-

Esterification: 4-fluoro-3-methyl-5-nitrobenzoic acid -> Methyl 4-fluoro-3-methyl-5-nitrobenzoate

-

Reduction: Methyl 4-fluoro-3-methyl-5-nitrobenzoate -> Methyl 5-amino-4-fluoro-3-methylbenzoate

-

Cyclization: Methyl 5-amino-4-fluoro-3-methylbenzoate + Diethyl ethoxymethylenemalonate -> Quinolone core

Materials for Cyclization Step: